

Application Notes and Protocols: Disulfo-ICG Bioconjugation for Flow Cytometry

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Compound of Interest		
Compound Name:	Disulfo-ICG amine	
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Introduction

Near-infrared (NIR) fluorescence detection in flow cytometry offers significant advantages, including deeper tissue penetration, reduced autofluorescence from biological samples, and minimal light scattering, leading to an improved signal-to-noise ratio.[1] Indocyanine green (ICG) and its derivatives are well-established NIR fluorophores.[2] This document provides detailed application notes and protocols for the bioconjugation of amine-reactive Disulfo-Indocyanine Green (Disulfo-ICG) to primary amines on biomolecules, such as antibodies, for subsequent application in flow cytometry.

Disulfo-ICG, functionalized with an N-hydroxysuccinimide (NHS) ester (Disulfo-ICG-NHS), is an amine-reactive fluorescent dye ideal for labeling proteins and other biomolecules. The NHS ester group reacts with primary amines on the target molecule under mild alkaline conditions to form a stable amide bond.[3] The resulting fluorescently labeled biomolecules can be used to identify and quantify specific cell populations and biomarkers with high sensitivity.

Key Applications

 Immunophenotyping: Identification and quantification of various cell populations in a heterogeneous sample.[4]



- Receptor Occupancy Studies: Determining the binding of a therapeutic antibody to its target receptor on the cell surface.
- Cellular Pathway Analysis: Tracking cellular processes and signaling events by labeling specific intracellular or cell-surface proteins.[5]

Quantitative Data Summary

For successful and reproducible bioconjugation and flow cytometry experiments, careful optimization of several parameters is crucial. The following tables provide a summary of key quantitative data for Disulfo-ICG-NHS ester bioconjugation and subsequent flow cytometric analysis.



Parameter	Recommended Value	Notes
Bioconjugation		
Antibody Concentration	2 - 10 mg/mL	Higher concentrations generally lead to better labeling efficiency.
Reaction Buffer	0.1 M Sodium Bicarbonate or Phosphate Buffer	The buffer must be free of primary amines (e.g., Tris or glycine).
Reaction pH	8.3 - 9.0	Optimal for the reaction between the NHS ester and primary amines.
Molar Ratio (Dye:Antibody)	10:1 to 20:1	This is a starting point and may require optimization depending on the specific antibody and desired degree of labeling (DOL). A final DOL of 4-10 is often recommended for antibodies.
Reaction Time	1 hour	At room temperature, protected from light.
Flow Cytometry Staining		
Staining Buffer	PBS with 1-5% FBS or BSA	Helps to reduce non-specific binding.
Antibody Staining Concentration	0.1 - 10 μg/mL	This should be empirically determined for each antibodycell system combination.
Incubation Time	30 minutes	At 4°C, protected from light.
Spectral Properties		
Excitation Maximum (λex)	~785 nm	The exact maximum can vary slightly depending on the solvent and conjugation state.



Emission Maximum (λem)

~812 nm

The exact maximum can vary slightly depending on the solvent and conjugation state.

Experimental Protocols Protocol 1: Antibody Labeling with Disulfo-ICG-NHS Ester

This protocol details the covalent labeling of an antibody with an amine-reactive Disulfo-ICG-NHS ester.

Materials:

- Purified antibody in an amine-free buffer (e.g., PBS)
- Disulfo-ICG-NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5)
- Quenching Buffer (1 M Tris-HCl, pH 8.0) (Optional)
- Purification column (e.g., Sephadex G-25)
- Storage Buffer (PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
 - Adjust the antibody concentration to 2-10 mg/mL.
- Dye Preparation:



- Immediately before use, dissolve the Disulfo-ICG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Bring the antibody solution to room temperature.
 - Add the Reaction Buffer to the antibody solution to achieve a final pH of 8.3-8.5.
 - Calculate the required volume of the Disulfo-ICG-NHS ester solution to achieve the desired molar dye-to-antibody ratio (e.g., 10:1).
 - Slowly add the dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Labeled Antibody:
 - Remove unreacted dye using a desalting or gel filtration column (e.g., Sephadex G-25)
 equilibrated with your desired storage buffer.
 - Collect the fractions containing the labeled antibody, which will be the first colored peak to elute.
- Characterization and Storage:
 - Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~785 nm. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.
 - Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Protocol 2: Cell Staining for Flow Cytometry

This protocol describes the staining of a single-cell suspension with a Disulfo-ICG-conjugated antibody for flow cytometric analysis.



Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- Disulfo-ICG-conjugated primary antibody
- (Optional) Fc receptor blocking agent
- Flow cytometer equipped with a near-infrared laser (e.g., 785 nm) and appropriate emission filters.

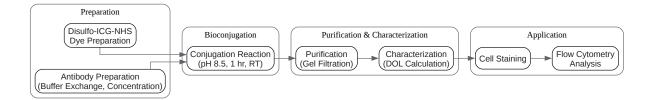
Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.
 - Adjust the cell concentration to 1 x 10^6 cells/mL.
- Fc Receptor Block (Optional):
 - To minimize non-specific binding, incubate the cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.
- Antibody Staining:
 - Add the Disulfo-ICG-conjugated antibody at the predetermined optimal concentration.
 - Incubate for 30 minutes at 4°C in the dark.
- Wash:
 - Wash the cells twice with cold staining buffer to remove any unbound antibody.
- Data Acquisition:



- Resuspend the cells in an appropriate volume of staining buffer.
- Analyze the cells on a flow cytometer equipped with the appropriate laser and detectors for near-infrared fluorescence.

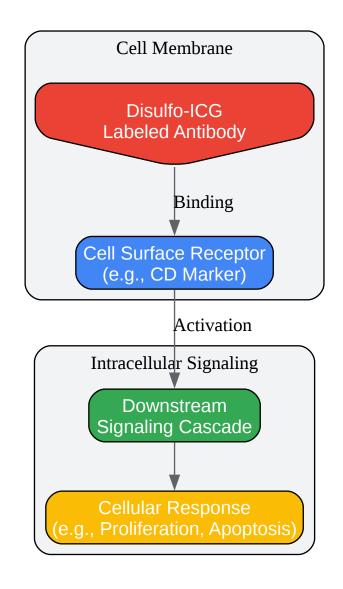
Visualizations



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Caption: Experimental workflow for Disulfo-ICG bioconjugation and flow cytometry.





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Caption: Detection of a cell surface receptor and its downstream signaling.

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